Cas no 1253038-90-2 (3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-)
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- structure](https://ja.kuujia.com/scimg/cas/1253038-90-2x500.png)
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- 化学的及び物理的性質
名前と識別子
-
- 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-
- 1253038-90-2
- EN300-6225827
- 2,3,5-trimethylimidazo[4,5-b]pyridine-7-carboxylic acid
- Z1509046827
- 2,3,5-trimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
-
- インチ: 1S/C10H11N3O2/c1-5-4-7(10(14)15)8-9(11-5)13(3)6(2)12-8/h4H,1-3H3,(H,14,15)
- InChIKey: FNEXRRRSMJBGAA-UHFFFAOYSA-N
- ほほえんだ: C12N(C)C(C)=NC1=C(C(O)=O)C=C(C)N=2
計算された属性
- せいみつぶんしりょう: 205.085126602g/mol
- どういたいしつりょう: 205.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Predicted)
- ゆうかいてん: 288-290 °C
- ふってん: 408.1±40.0 °C(Predicted)
- 酸性度係数(pKa): -4.10±0.30(Predicted)
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6225827-0.25g |
2,3,5-trimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid |
1253038-90-2 | 95% | 0.25g |
$481.0 | 2023-11-13 | |
Enamine | EN300-6225827-1.0g |
2,3,5-trimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid |
1253038-90-2 | 95% | 1g |
$971.0 | 2023-05-29 | |
Enamine | EN300-6225827-2.5g |
2,3,5-trimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid |
1253038-90-2 | 95% | 2.5g |
$1903.0 | 2023-11-13 | |
Enamine | EN300-6225827-5g |
2,3,5-trimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid |
1253038-90-2 | 95% | 5g |
$2816.0 | 2023-11-13 | |
Aaron | AR028OFG-2.5g |
2,3,5-trimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylicacid |
1253038-90-2 | 95% | 2.5g |
$2642.00 | 2025-02-16 | |
Aaron | AR028OFG-5g |
2,3,5-trimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylicacid |
1253038-90-2 | 95% | 5g |
$3897.00 | 2023-12-16 | |
Aaron | AR028OFG-10g |
2,3,5-trimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylicacid |
1253038-90-2 | 95% | 10g |
$5767.00 | 2023-12-16 | |
1PlusChem | 1P028O74-500mg |
2,3,5-trimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylicacid |
1253038-90-2 | 95% | 500mg |
$999.00 | 2024-07-09 | |
1PlusChem | 1P028O74-2.5g |
2,3,5-trimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylicacid |
1253038-90-2 | 95% | 2.5g |
$2414.00 | 2024-07-09 | |
Enamine | EN300-6225827-0.5g |
2,3,5-trimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid |
1253038-90-2 | 95% | 0.5g |
$758.0 | 2023-11-13 |
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- 関連文献
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3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-に関する追加情報
Comprehensive Overview of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- (CAS No. 1253038-90-2)
The compound 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- (CAS No. 1253038-90-2) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. With the growing demand for novel bioactive molecules, this compound stands out as a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications as a kinase inhibitor or enzyme modulator, aligning with current trends in targeted therapy and precision medicine.
One of the most searched questions in scientific databases revolves around the synthesis pathway of 3H-Imidazo[4,5-b]pyridine derivatives. The trimethyl-substituted variant (CAS 1253038-90-2) is typically synthesized through multi-step organic reactions, including condensation and cyclization processes. Recent publications highlight improved yields using microwave-assisted synthesis, a hot topic in green chemistry discussions. The compound's carboxylic acid functional group further enables diverse derivatization, making it valuable for structure-activity relationship (SAR) studies.
From a physicochemical perspective, 2,3,5-trimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid exhibits moderate solubility in polar aprotic solvents, a property frequently queried in formulation-related searches. Its crystalline form has been characterized by X-ray diffraction (XRD) and thermal analysis (DSC/TGA), data highly sought after by material scientists. The methyl groups at positions 2, 3, and 5 significantly influence its metabolic stability—a key consideration in modern drug design paradigms.
In the context of medicinal chemistry optimization, this scaffold demonstrates intriguing hydrogen bonding capacity and lipophilicity balance, addressing two major concerns in contemporary drug discovery forums. Computational studies reveal its potential as a fragment-based lead compound, particularly for protein targets with deep hydrophobic pockets. These characteristics explain the surge in patent filings involving similar imidazopyridine carboxylates between 2020-2023.
The analytical characterization of CAS 1253038-90-2 frequently employs LC-MS and NMR spectroscopy, techniques dominating recent scholarly search trends. Impurity profiling studies indicate that storage under inert atmosphere preserves the compound's integrity—a practical insight often requested in laboratory forums. Stability data suggests compatibility with common lyophilization procedures, relevant to biopharmaceutical applications.
Emerging applications in fluorescent probes and metal-organic frameworks (MOFs) have expanded interest beyond traditional pharmaceutical uses. The conjugated π-system of the imidazo[4,5-b]pyridine core enables interesting photophysical properties, a subject of numerous recent preprint publications. These interdisciplinary applications align with the compound's appearance in high-throughput screening libraries.
Regulatory aspects of 1253038-90-2 remain compliant with major pharmacopeias, as verified by recent REACH updates. Safety data sheets emphasize standard laboratory precautions, with no special restrictions—a relief for researchers comparing similar heterocycles. The compound's structure-activity landscape continues to be mapped through collaborative projects referenced in open-access chemistry databases.
Future research directions likely involve click chemistry modifications of the carboxylic acid group, a trending methodology in current literature. The compound's role in developing allosteric modulators also appears in several grant proposals, reflecting its growing importance in signal transduction research. These developments position 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- as a versatile building block for next-generation molecular designs.
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